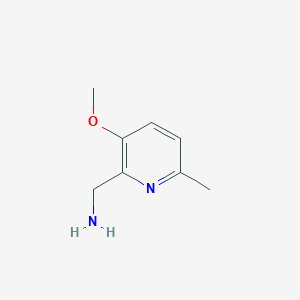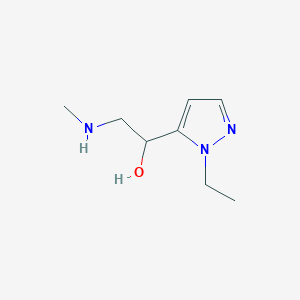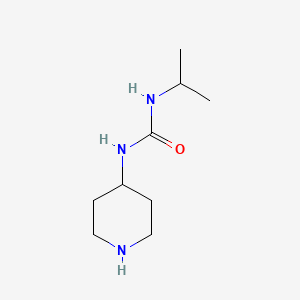![molecular formula C8H12O3 B15316864 rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of intramolecular cyclization reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Comparison: While these compounds share a similar bicyclic framework, they differ in the functional groups attached to the core structureFor example, the presence of an azabicyclo structure in rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one introduces nitrogen into the ring system, which can significantly alter its chemical behavior and interactions .
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
InChIキー |
NSNRGOHLAHURBS-RRKCRQDMSA-N |
異性体SMILES |
C1C[C@H]([C@H]2CC[C@H]1O2)C(=O)O |
正規SMILES |
C1CC(C2CCC1O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


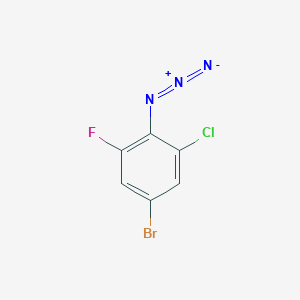
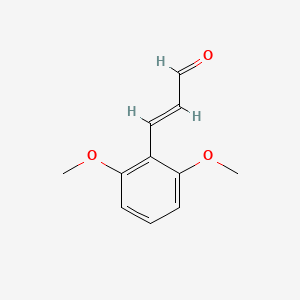
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
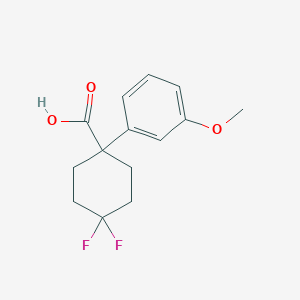
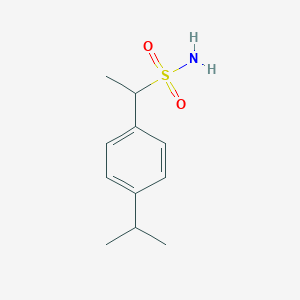
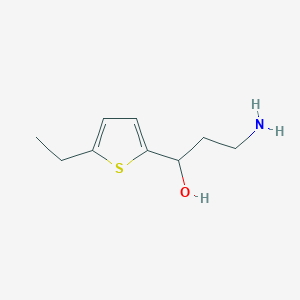
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
